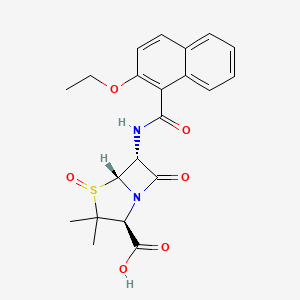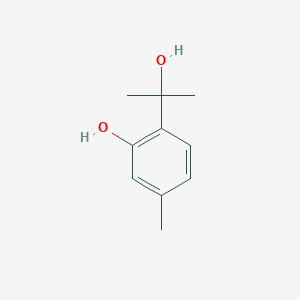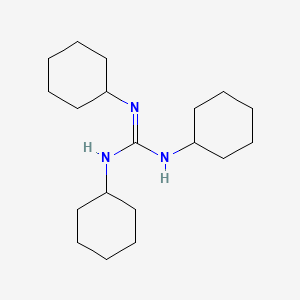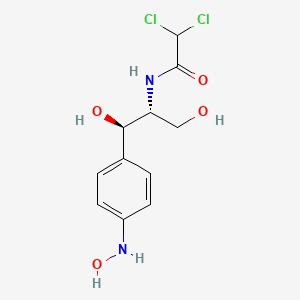
N-Hydroxy-chloramphenicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-chloramphenicol is a derivative of chloramphenicol, a broad-spectrum antibiotic originally isolated from the bacterium Streptomyces venezuelae in 1947 . Chloramphenicol is known for its effectiveness against a variety of bacterial infections, including meningitis, plague, cholera, and typhoid fever . This compound retains the core structure of chloramphenicol but includes an additional hydroxyl group, which may alter its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-chloramphenicol typically involves the hydroxylation of chloramphenicol. One common method includes the reaction of chloramphenicol with hydroxylating agents under controlled conditions. For instance, hydroxyl radicals generated through advanced oxidation processes can be used to hydroxylate chloramphenicol .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation reactions using biocatalysts or chemical catalysts. The process would require optimization of reaction conditions such as temperature, pH, and the concentration of hydroxylating agents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-chloramphenicol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound back to chloramphenicol or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals, generated through advanced oxidation processes, are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce chloramphenicol.
Scientific Research Applications
N-Hydroxy-chloramphenicol has several scientific research applications:
Chemistry: It is used as a model compound to study hydroxylation reactions and the effects of hydroxyl groups on antibiotic activity.
Biology: Researchers investigate its interactions with bacterial ribosomes and its potential as an antibiotic.
Medicine: Studies focus on its efficacy and safety as an antibiotic, especially in cases where chloramphenicol is used.
Mechanism of Action
N-Hydroxy-chloramphenicol, like chloramphenicol, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome . This binding blocks the peptidyl transferase activity, preventing the formation of peptide bonds and thus inhibiting bacterial growth. The additional hydroxyl group may enhance its binding affinity or alter its specificity for different bacterial strains.
Comparison with Similar Compounds
Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic activity.
Thiamphenicol: A derivative with a methylsulfonyl group instead of the nitro group, used as an antibiotic.
Florfenicol: A fluorinated derivative with improved stability and reduced toxicity.
Uniqueness: N-Hydroxy-chloramphenicol is unique due to the presence of the additional hydroxyl group, which may confer different chemical and biological properties compared to its analogs. This modification can potentially enhance its antibiotic activity or reduce its toxicity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H14Cl2N2O4 |
|---|---|
Molecular Weight |
309.14 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-[4-(hydroxyamino)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C11H14Cl2N2O4/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(15-19)4-2-6/h1-4,8-10,15-17,19H,5H2,(H,14,18)/t8-,9-/m1/s1 |
InChI Key |
BLAGYAGCQKHABH-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)NO |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
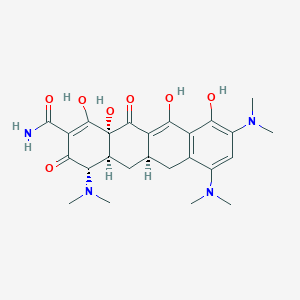
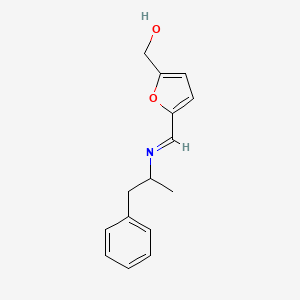
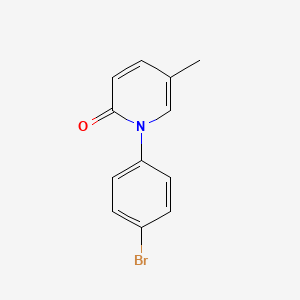
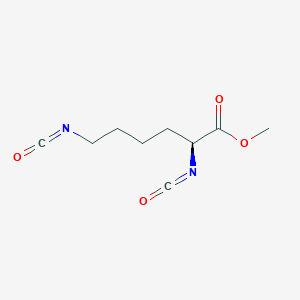
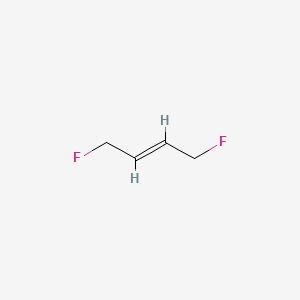
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
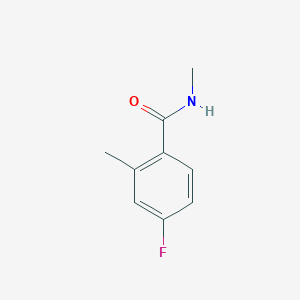

![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)

